

# Ratiometric Calcium Imaging Data Analysis with Fura-2: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Intracellular calcium (Ca<sup>2+</sup>) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1] Consequently, the precise measurement of intracellular Ca<sup>2+</sup> dynamics is fundamental to understanding cell signaling in both physiological and pathological states. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone for quantifying intracellular Ca<sup>2+</sup> concentrations.[2][3] Its ability to provide ratiometric measurements minimizes variability from uneven dye loading, photobleaching, and changes in cell thickness, thus offering a robust and reliable method for Ca<sup>2+</sup> analysis.[2][1][4]

This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis of ratiometric calcium imaging using Fura-2 AM.

## **Principle of Fura-2 Ratiometric Imaging**

Fura-2 is a high-affinity Ca<sup>2+</sup> indicator that exhibits a shift in its excitation spectrum upon binding to Ca<sup>2+</sup>.[2] The acetoxymethyl (AM) ester form, Fura-2 AM, is a cell-permeant molecule that can be loaded non-invasively into live cells.[2][1][5] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Fura-2 dye in the cytoplasm.[2][1][5]



The key to Fura-2's utility lies in its dual-excitation properties. When Fura-2 binds to Ca<sup>2+</sup>, its peak excitation wavelength shifts from approximately 380 nm (Ca<sup>2+</sup>-free) to 340 nm (Ca<sup>2+</sup>-bound), while its emission maximum remains constant at ~510 nm.[3][6][7][8] By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (F<sub>340</sub>/F<sub>380</sub>) can be calculated.[9] This ratio is directly proportional to the intracellular Ca<sup>2+</sup> concentration, providing a quantitative readout that is largely independent of dye concentration, illumination intensity, and cell path length.[3][10]

# **Experimental Protocols**Reagent Preparation

Proper preparation of reagents is critical for successful Fura-2 imaging.



Reagent	Preparation	Storage
Fura-2 AM Stock Solution	Dissolve Fura-2 AM in high- quality, anhydrous DMSO to a final concentration of 1-5 mM. [11]	Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][12]
Pluronic F-127 Stock Solution	Prepare a 10-20% (w/v) stock solution in anhydrous DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of Fura-2 AM in aqueous solutions.[13][11]	Store at room temperature.
Probenecid Stock Solution	Prepare a 250 mM stock solution in 1 M NaOH and then dilute with a suitable buffer (e.g., HHBS) to a final concentration of 25 mM.  Probenecid is an organic anion transport inhibitor that can reduce dye leakage from some cell types.[14]	Aliquot and store at -20°C.
Hanks' Balanced Salt Solution (HBSS)	Prepare a 1X solution with or without Ca <sup>2+</sup> and Mg <sup>2+</sup> , buffered with HEPES (pH 7.2-7.4).[13]	Store at 4°C.

## **Fura-2 AM Cell Loading Protocol**

This protocol provides a general guideline for loading adherent cells with Fura-2 AM.

Optimization of dye concentration, loading time, and temperature may be required for different cell types.[13]

 Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.



- Prepare Loading Buffer: For a final Fura-2 AM concentration of 1-5 μM, dilute the Fura-2 AM stock solution into HBSS.[11] To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding to the HBSS.[11] The final concentration of Pluronic F-127 should be around 0.02-0.04%.[11][14] If dye leakage is a concern, Probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
   [11]
- Dye Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading buffer to the cells.
- Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[11][12] The optimal temperature and time should be determined empirically.[11]
   Loading at room temperature may reduce dye compartmentalization into organelles.[15]
- Wash: After incubation, wash the cells two to three times with fresh HBSS to remove extracellular Fura-2 AM.[16]
- De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[11][16] The cells are now ready for imaging.

# Data Acquisition and Analysis Image Acquisition

A fluorescence imaging system equipped with an excitation light source capable of rapidly alternating between 340 nm and 380 nm is required.[6][9] A sensitive camera is used to capture the fluorescence emission at 510 nm.

- Mount the prepared cells on the microscope stage.
- Set up the imaging software to acquire images at excitation wavelengths of 340 nm and 380 nm, with emission collected at 510 nm.
- Acquire a baseline recording of the F<sub>340</sub>/F<sub>380</sub> ratio before stimulating the cells.
- Apply the experimental stimulus (e.g., agonist, antagonist, or ionophore) and continue to record the changes in the F<sub>340</sub>/F<sub>380</sub> ratio over time.



# Data Analysis: Calculating Intracellular Calcium Concentration

The  $F_{340}/F_{380}$  ratio can be converted to an absolute intracellular  $Ca^{2+}$  concentration using the Grynkiewicz equation:[10][12]

 $[Ca^{2+}] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)$ 

Parameter	Description	
[Ca <sup>2+</sup> ]	Intracellular free calcium concentration.	
Kd	The dissociation constant of Fura-2 for Ca <sup>2+</sup> (~224 nM, but can vary with temperature, pH, and ionic strength).	
R	The experimentally measured F <sub>340</sub> /F <sub>380</sub> ratio.	
Rmin	The $F_{340}/F_{380}$ ratio in the absence of $Ca^{2+}$ (zero $Ca^{2+}$ ).	
Rmax	The F <sub>340</sub> /F <sub>380</sub> ratio at saturating Ca <sup>2+</sup> concentrations.	
Sf2 / Sb2	The ratio of fluorescence intensities at 380 nm excitation in Ca <sup>2+</sup> -free and Ca <sup>2+</sup> -saturating conditions, respectively.	

## Calibration: Determining Rmin, Rmax, and Sf2/Sb2

Accurate determination of Rmin and Rmax is crucial for the precise quantification of intracellular Ca<sup>2+</sup>. This can be achieved through either in vitro or in situ calibration.

In Vitro Calibration: This method involves using a series of Ca<sup>2+</sup> buffers with known concentrations to determine the fluorescence ratio of Fura-2 free acid.[10]

In Situ Calibration: This is the preferred method as it accounts for the intracellular environment.

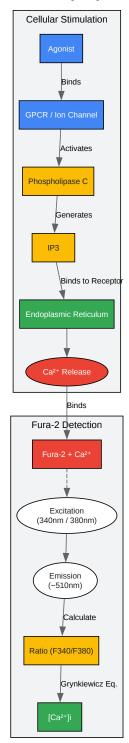


- Determine Rmax: At the end of an experiment, expose the Fura-2-loaded cells to a high concentration of a Ca<sup>2+</sup> ionophore (e.g., 5-10 μM ionomycin) in the presence of high extracellular Ca<sup>2+</sup> (e.g., 1-10 mM CaCl<sub>2</sub>) to saturate the intracellular Fura-2 with Ca<sup>2+</sup>. The resulting F<sub>340</sub>/F<sub>380</sub> ratio is Rmax.[12]
- Determine Rmin: Following the Rmax measurement, perfuse the cells with a Ca<sup>2+</sup>-free solution containing a Ca<sup>2+</sup> chelator (e.g., 5-10 mM EGTA) and the Ca<sup>2+</sup> ionophore. This will deplete intracellular Ca<sup>2+</sup>, and the resulting F<sub>340</sub>/F<sub>380</sub> ratio is Rmin.[12]
- Determine Sf2/Sb2: The fluorescence intensity at 380 nm excitation under Ca<sup>2+</sup>-free conditions (F<sub>380</sub>min) and at Ca<sup>2+</sup> saturation (F<sub>380</sub>max) are used to calculate this correction factor.[12]

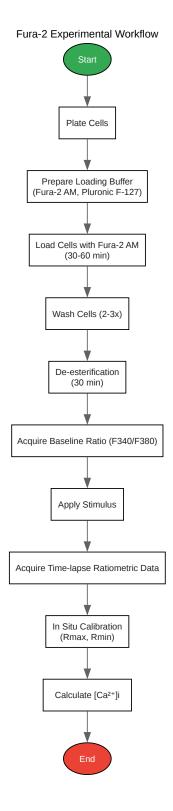
## **Visualization of Workflows and Pathways**



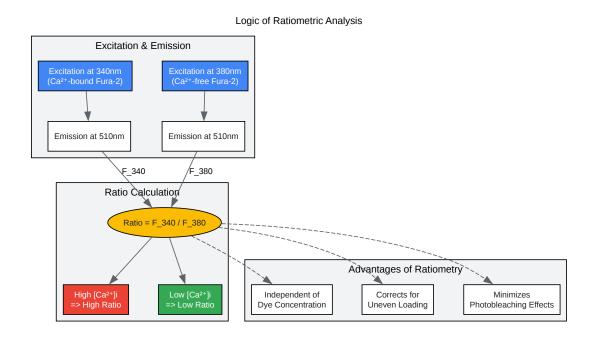
Fura-2 Calcium Signaling Pathway











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### Methodological & Application





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